molecular formula C13H15N3OS B11174735 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

Cat. No.: B11174735
M. Wt: 261.34 g/mol
InChI Key: ZMHRKQYQBQOMPY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is unique due to its specific structural features, such as the presence of a phenylbutanamide moiety attached to the thiadiazole ring.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C13H15N3OS/c1-3-11(10-7-5-4-6-8-10)12(17)14-13-16-15-9(2)18-13/h4-8,11H,3H2,1-2H3,(H,14,16,17)

InChI Key

ZMHRKQYQBQOMPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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